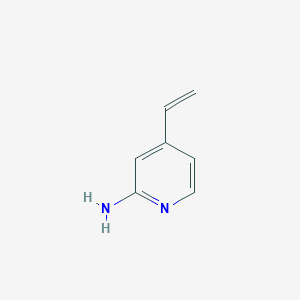

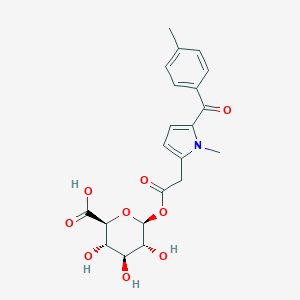

4-乙烯基吡啶-2-胺

描述

Synthesis Analysis

The synthesis of 4-Ethenylpyridin-2-amine and related compounds involves multiple steps, including palladium-catalyzed processes like the Suzuki reaction and Buchwald–Hartwig amination. These methods provide an efficient and high-yielding pathway to 4-aryl-2-aminopyridine derivatives, indicating the versatility and effectiveness of these approaches in synthesizing complex molecules (Pavlović et al., 2009).

Molecular Structure Analysis

Studies on the molecular structure of N-phenylpyridin-4-amine, which shares a similar core structure with 4-Ethenylpyridin-2-amine, reveal that it forms polymorphs with distinct crystal arrangements. These polymorphs exhibit unique conjugation patterns and hydrogen bonding, highlighting the compound's ability to adopt different conformations depending on the synthesis conditions (Okuno & Umezono, 2014).

Chemical Reactions and Properties

The introduction of N-phenyl substituents to compounds similar to 4-Ethenylpyridin-2-amine results in significant changes in their photochemical behavior, including shifts in absorption and fluorescence spectra. This "amino conjugation effect" highlights the role of structural modifications in altering the electronic properties of these molecules, which is crucial for their application in photophysical studies and material science (Yang, Chiou, & Liau, 2002).

Physical Properties Analysis

The physical properties of 4-Ethenylpyridin-2-amine derivatives can be finely controlled through synthetic adjustments. For instance, microporous poly(tri(4-ethynylphenyl)amine) networks exhibit a range of surface areas and pore volumes, which can be tailored by modifying the monomer strut length. This level of control is essential for applications in gas storage, separation technologies, and catalysis (Jiang et al., 2009).

Chemical Properties Analysis

The chemical reactivity of 4-Ethenylpyridin-2-amine and its derivatives towards various reagents and conditions underscores their utility in synthetic chemistry. For example, efficient multicomponent synthesis methods have been developed for 2-aminopyridines derivatives, showcasing the compound's versatility in constructing complex molecules through straightforward and green procedures (Nouali et al., 2020).

科学研究应用

铜(I)催化的胺化

卤代吡啶(包括2-溴和2-、3-、4-碘代吡啶)与多胺的铜(I)催化的胺化是一个值得注意的应用。该工艺旨在合成N,N'-二杂芳基衍生物,证明了起始化合物和配体对产物产率的影响。N,N'-二吡啶-2-基衍生物的合成,三胺的产率高达76%,四胺的产率为68%,突出了该方法在生产多杂芳基化化合物方面的有效性 (Anokhin et al., 2015).

新型2-氨基噻吩衍生物的合成

2-氨基噻吩的化学具有重要的生物活性,涉及通过碱促进的反应合成乙基2-氨基-4-苯基噻吩-3-羧酸衍生物。这些衍生物具有抗菌、抗真菌和抗炎等特性,突出了2-氨基噻吩在药物开发中的多功能性 (Prasad et al., 2017).

芳香胺配体/氯化铜(I)催化剂体系

对用于聚合2,6-二甲基苯酚的高活性催化剂体系与芳香胺配体和氯化铜(I)的研究表明,4-氨基吡啶/Cu(I)催化剂体系非常有效。该体系显示出最快的反应速率和最低的副产物生成,这归因于4-氨基吡啶的高碱性和较小的空间位阻,这对于快速聚合速率至关重要 (Kim et al., 2018).

光致发光电子转移猝灭

从芳香胺到铼(I)基分子矩形激发态的电子转移反应的研究证明了显着的发光猝灭。这种猝灭表明电子转移过程,通过检测胺阳离子自由基得到证明,提供了对Re(I)配合物反应性的见解 (Thanasekaran et al., 2006).

使用铜催化胺化芳基卤代物

一项非凡的应用涉及在Cu2O催化下将溴代吡啶胺化为氨基吡啶,在低催化剂负载和温和的反应条件下实现高产率。该方案适用于各种芳基卤代物,突出了铜催化的胺化的效率和多功能性 (Lang et al., 2001).

安全和危害

未来方向

属性

IUPAC Name |

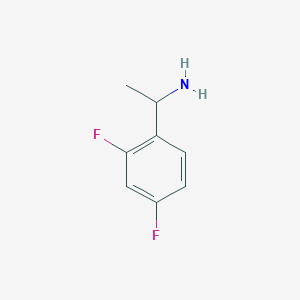

4-ethenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZWHTBQKJXGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethenylpyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)